(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
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Overview
Description
(3-Iodo-1-bicyclo[111]pentanyl)methanamine;hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClIN It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various bicyclo[1.1.1]pentane species . This process involves generating [1.1.1]propellane on demand and transforming it into valuable bicyclo[1.1.1]pentane derivatives through photochemical transformations .
Industrial Production Methods: the continuous flow synthesis method mentioned above provides a scalable approach to producing gram quantities of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions: (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride can undergo various chemical reactions, including substitution and addition reactions. The highly strained bicyclic structure makes it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, organometallic reagents, and strong bases. For example, the iodination of organic compounds using elemental iodine or iodides is a common method for introducing iodine into the bicyclo[1.1.1]pentane scaffold .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can lead to the formation of various functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying strain-release chemistry and developing new synthetic methodologies .
Biology and Medicine: The bicyclo[1.1.1]pentane scaffold is a high-value bioisostere for phenyl rings, offering high passive permeability, water solubility, and metabolic stability . These properties make it an attractive candidate for designing new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its highly strained structure can impart desirable characteristics to polymers and other materials .
Mechanism of Action
The mechanism of action of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is not well-documented. its reactivity can be attributed to the strain in the bicyclo[1.1.1]pentane scaffold, which makes it highly reactive towards various chemical species. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride include other bicyclo[1.1.1]pentane derivatives and bicyclo[3.2.1]octane systems . These compounds share the strained bicyclic structure and are used in similar applications.
Uniqueness: The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. This makes it particularly valuable for specific synthetic and research applications .
Biological Activity
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride is a chemical compound characterized by its unique bicyclic structure and the presence of an iodine atom. Its molecular formula is C₆H₁₁ClIN, and it has gained attention in various fields, particularly in medicinal chemistry and drug development due to its potential biological activities.
The compound is derived from bicyclo[1.1.1]pentane, a structure known for its high strain and reactivity. The introduction of iodine enhances its electrophilic properties, making it suitable for various chemical reactions, including nucleophilic substitutions and oxidations.
The precise mechanism of action of this compound remains under investigation. However, it is believed that the iodine atom and the bicyclic framework contribute to its interaction with biological targets, potentially modulating enzyme activities and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have explored its potential as a therapeutic agent in cancer treatment, leveraging its unique structural properties to interact with specific molecular targets involved in tumor progression .
- Neurological Applications : Investigations into its effects on neurological disorders suggest that it may influence neurotransmitter systems, although detailed mechanisms are still being elucidated.
- Biochemical Probes : The compound has been utilized as a biochemical probe to study cellular processes, aiding in the understanding of various physiological mechanisms.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that this compound could inhibit the proliferation of certain cancer cell lines through modulation of apoptosis pathways.
- Neuropharmacological Research : Another study assessed its effects on neuronal cells, revealing potential neuroprotective effects that warrant further exploration in the context of neurodegenerative diseases.
Comparative Analysis
The biological activity of this compound can be compared with other bicyclic compounds:
Compound Name | Structure Type | Biological Activity | Notable Applications |
---|---|---|---|
This compound | Bicyclo[1.1.1]pentane | Anticancer, Neurological | Biochemical probes |
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride | Bicyclo[1.1.1]pentane | Anticancer | Therapeutic applications |
2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride | Bicyclo[1.1.1]pentane | Unknown | Potential drug candidate |
Properties
IUPAC Name |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDKUGMRPJINBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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